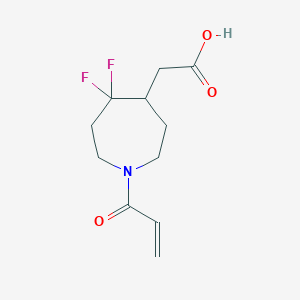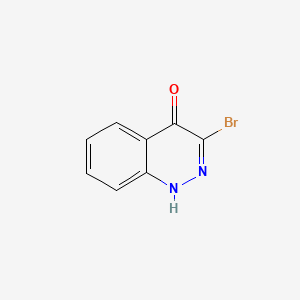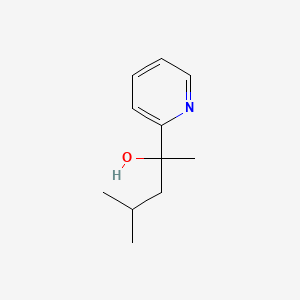
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid, also known as DFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFPA belongs to the family of azepane derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release and neuronal excitability, and their dysfunction has been linked to various neurological and psychiatric disorders. 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been shown to enhance the activity of GABA receptors, which may contribute to its anxiolytic and neuroprotective effects.
Biochemical and Physiological Effects:
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been shown to have various biochemical and physiological effects, including anxiolytic, neuroprotective, and anticancer properties. In animal models, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been shown to reduce anxiety-like behavior and improve cognitive function. 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has also been shown to protect neurons from oxidative stress and neurotoxicity, which may have implications for the treatment of neurodegenerative disorders. In cancer research, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have implications for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid is also relatively stable and can be easily synthesized in large quantities. However, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid.
Future Directions
There are several future directions for research on 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in various fields. In neuroscience, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid may have applications for the treatment of anxiety disorders and other neurological disorders. In cancer research, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid may have applications for the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid and its potential advantages and limitations for therapeutic use.
Synthesis Methods
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid can be synthesized through a multi-step process that involves the reaction of 5,5-difluoro-1-penten-3-ol with 4-aminobutyric acid. The resulting product is then subjected to various reactions, including acylation and cyclization, to yield 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid. The synthesis of 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-(5,5-difluoro-1-prop-2-enoylazepan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-2-9(15)14-5-3-8(7-10(16)17)11(12,13)4-6-14/h2,8H,1,3-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIHBAGEZFBONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(CC1)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)


![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)



![(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645845.png)



![(E)-N-[1-(2-Methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2645851.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)